molecular formula C25H33ClN2O10 B14771307 Thalidomide-O-PEG5-C2-Cl

Thalidomide-O-PEG5-C2-Cl

Cat. No.: B14771307
M. Wt: 557.0 g/mol
InChI Key: UMOAPNYSPUHJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-PEG5-C2-Cl is a synthetic derivative of thalidomide, a molecule historically known for its immunomodulatory and anti-angiogenic properties. This compound features a thalidomide core linked via an oxygen atom to a pentameric polyethylene glycol (PEG5) chain, followed by a two-carbon (C2) spacer terminating in a chlorine atom. The PEGylation enhances solubility and bioavailability, while the terminal chlorine enables site-specific conjugation in drug development, particularly in proteolysis-targeting chimeras (PROTACs) for E3 ubiquitin ligase recruitment .

Below, we systematically compare this compound with structurally related analogs.

Properties

Molecular Formula

C25H33ClN2O10

Molecular Weight

557.0 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H33ClN2O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17H2,(H,27,29,30)

InChI Key

UMOAPNYSPUHJSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG5-C2-Cl involves several steps, starting with the preparation of thalidomide. Thalidomide is then linked to a polyethylene glycol chain through a series of chemical reactions. The final step involves the introduction of a chloro group to the polyethylene glycol chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-PEG5-C2-Cl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the polyethylene glycol chain.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thalidomide-PEG conjugates.

Scientific Research Applications

Thalidomide-O-PEG5-C2-Cl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer research.

    Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG5-C2-Cl involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which are implicated in various diseases, including multiple myeloma.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number PEG Length Terminal Group Molecular Formula Molecular Weight Purity Key Applications Reference
Thalidomide-O-PEG5-OH 2484091-02-1 PEG5 -OH C23H30N2O10 494.49 95–98% Solubility enhancement, PROTACs
Thalidomide-O-PEG4-NH2·HCl 2743434-24-2 PEG4 -NH2·HCl C21H28ClN3O8 485.92 ≥98% E3 ligase linker conjugation
Thalidomide-O-PEG2-amine·HCl 2983036-20-8 PEG2 -NH2·HCl - - ≥95% Targeted protein degradation
Thalidomide-O-amido-PEG4-C2-NH2·HCl 2245697-85-0 PEG4 + C2 -NH2·HCl C25H35ClN4O10 587.02 ≥98% PROTAC linker systems
Thalidomide-5'-O-C2-OH 2412057-25-9 C2 -OH C15H14N2O6 318.28 In stock Small-molecule conjugates
Key Observations:

PEG Length : Increasing PEG length (e.g., PEG2 vs. PEG5) correlates with higher molecular weight and improved aqueous solubility but may reduce cell membrane permeability .

Terminal Functionality :

  • -OH Groups (e.g., Thalidomide-O-PEG5-OH): Enhance hydrophilicity and are ideal for passive diffusion in drug delivery .
  • -NH2·HCl Groups (e.g., Thalidomide-O-PEG4-NH2·HCl): Enable covalent conjugation to carboxylic acids or carbonyl groups in PROTACs .
  • -Cl Groups (hypothesized for Thalidomide-O-PEG5-C2-Cl): Likely facilitate nucleophilic substitution reactions for targeted bioconjugation, a feature absent in hydroxyl- or amine-terminated analogs.

C2 Spacer : The addition of a two-carbon chain (e.g., in Thalidomide-O-amido-PEG4-C2-NH2·HCl) increases flexibility and may optimize binding kinetics in ternary complex formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.